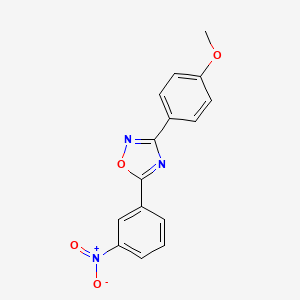![molecular formula C17H17N5O B5800160 1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)
1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives, including structures similar to 1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone, can be achieved through various methods. One approach involves the condensation of o-aminobenzamides with aromatic aldehydes under mild conditions using catalytic InCl3, yielding good yields and high selectivities. This method has been extended for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, indicating the versatility in synthesizing complex quinazolinone structures (Mulakayala et al., 2012). Additionally, molecular iodine has been utilized for the oxidative coupling of 2-aminobenzamides with aryl methyl ketones, producing 2-aryl quinazolin-4(3H)-ones efficiently in the absence of metal or ligand (Mohammed et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been extensively studied. For example, the X-ray structures of certain cyclohepta[g]quinazoline derivatives have been described, showcasing the complex arrangement of atoms and the diastereoisomeric nature of these compounds (Ikuno et al., 1995). Such detailed structural analysis is crucial for understanding the chemical behavior and potential reactivity of the compound under study.
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, including cycloadditions, which are highly regio- and stereoselective, leading to the formation of novel quinazoline derivatives. The characterization and cycloaddition reactions of specific pyrimidinedione intermediates highlight the potential for synthesizing a wide range of heterocyclic compounds (Noguchi et al., 1990).
Physical Properties Analysis
The physical properties of quinazolinone and related compounds are influenced by their molecular structure. While specific details on the physical properties of 1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone are not provided in the available literature, studies on similar compounds offer insights into their solubility, melting points, and stability, which are critical for their handling and application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of quinazolinone derivatives are of great interest. These compounds exhibit a broad range of biological and pharmacological activities, attributed to their unique chemical structures. The synthesis and chemical properties of these compounds, such as their ability to undergo cycloaddition reactions and their reactivity towards different chemical reagents, are central to their potential applications in medicinal chemistry and beyond (Mohammed et al., 2015).
Wirkmechanismus
Target of Action
It is known that quinazoline derivatives, which this compound is a part of, have been widely applied in the development of drug candidates due to their wide range of pharmacological effects .
Mode of Action
Quinazoline derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines . They can inhibit cell migration and colony formation, and induce cellular apoptosis and cell cycle arrest .
Biochemical Pathways
It is known that quinazoline derivatives can interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of cell migration and colony formation, as well as dose-dependent induction of cellular apoptosis and cell cycle arrest at the S phase in cancer cells .
Zukünftige Richtungen
The future directions for research on “1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone” and other quinazoline derivatives could include further exploration of their biological activities and potential therapeutic applications, as well as the development of new synthesis methods .
Eigenschaften
IUPAC Name |
1-[2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-9-5-6-15-13(7-9)10(2)20-17(21-15)22-16-18-8-14(12(4)23)11(3)19-16/h5-8H,1-4H3,(H,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBAFJOSFWATHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C(C(=N3)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)
![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)

![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)

![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)
![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)